molecular formula C7H10O2 B11751465 (S)-1-(Furan-2-yl)propan-2-ol

(S)-1-(Furan-2-yl)propan-2-ol

Cat. No.: B11751465
M. Wt: 126.15 g/mol
InChI Key: PGFZSINXOZLDPL-LURJTMIESA-N
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Description

(S)-1-(Furan-2-yl)propan-2-ol is an organic compound that features a furan ring attached to a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(Furan-2-yl)propan-2-ol typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method involves the reduction of (S)-1-(Furan-2-yl)propan-2-one using a chiral reducing agent. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and reagents are carefully selected to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(Furan-2-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form (S)-1-(Furan-2-yl)propan-2-one.

    Reduction: Further reduction can lead to the formation of (S)-1-(Furan-2-yl)propan-2-amine.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

    Oxidation: (S)-1-(Furan-2-yl)propan-2-one

    Reduction: (S)-1-(Furan-2-yl)propan-2-amine

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

(S)-1-(Furan-2-yl)propan-2-ol has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of chiral pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (S)-1-(Furan-2-yl)propan-2-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The furan ring can participate in π-π interactions, while the hydroxyl group can form hydrogen bonds, influencing the compound’s activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • ®-1-(Furan-2-yl)propan-2-ol
  • 1-(Furan-2-yl)ethanol
  • 1-(Furan-2-yl)propan-1-ol

Uniqueness

(S)-1-(Furan-2-yl)propan-2-ol is unique due to its specific stereochemistry, which can significantly impact its chemical reactivity and biological activity. The presence of the furan ring also distinguishes it from other similar compounds, providing unique electronic and steric properties.

Properties

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

(2S)-1-(furan-2-yl)propan-2-ol

InChI

InChI=1S/C7H10O2/c1-6(8)5-7-3-2-4-9-7/h2-4,6,8H,5H2,1H3/t6-/m0/s1

InChI Key

PGFZSINXOZLDPL-LURJTMIESA-N

Isomeric SMILES

C[C@@H](CC1=CC=CO1)O

Canonical SMILES

CC(CC1=CC=CO1)O

Origin of Product

United States

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